Coronarin A

Vue d'ensemble

Description

Coronarin A is a natural compound isolated from the rhizomes of Hedychium gardnerianum. It belongs to the labdane diterpenoid family and has garnered significant attention due to its diverse biological activities. This compound has been studied for its potential therapeutic effects, particularly in the context of metabolic disorders such as type 2 diabetes mellitus.

Mécanisme D'action

Target of Action

Coronarin A, a natural compound isolated from the rhizomes of Hedychium gardnerianum, primarily targets key molecules in the PI3K/Akt/GSK3 and ERK/Wnt/β-catenin signaling pathways . These targets include Akt, GSK3, MEK, ERK1/2, β-catenin, and IRS1 . These molecules play crucial roles in glycogen synthesis, gluconeogenesis, and glucose homeostasis .

Mode of Action

This compound interacts with its targets to modulate their activity. It dose-dependently stimulates glycogen synthesis by increasing the phosphorylation of Akt and GSK3 . It also suppresses gluconeogenesis by increasing the phosphorylation of MEK, ERK1/2, β-catenin, and enhancing the gene expression of TCF7L2 . Furthermore, this compound activates PI3K/Akt/GSK3 and ERK/Wnt/β-catenin signaling via regulation of a key upstream molecule, IRS1 .

Biochemical Pathways

This compound affects the PI3K/Akt/GSK3 and ERK/Wnt/β-catenin signaling pathways . By decreasing the phosphorylation of mTOR and S6K1, the downstream target of mTORC1, it inhibits the serine phosphorylation of IRS1, leading to an increase in the tyrosine phosphorylation of IRS1 . This modulation of the signaling pathways impacts glycogen synthesis and gluconeogenesis, crucial processes in glucose homeostasis .

Result of Action

The molecular and cellular effects of this compound’s action include the stimulation of glycogen synthesis and suppression of gluconeogenesis in hepatocytes . In type 2 diabetic ob/ob mice, chronic administration of this compound significantly reduced non-fasting and fasting blood glucose levels and improved glucose tolerance . This was accompanied by inhibited hepatic mTOR/S6K1 signaling and activated IRS1, along with enhanced PI3K/Akt/GSK3 and ERK/Wnt/β-catenin pathways .

Action Environment

The action of this compound is influenced by the biological environment in which it operates. For instance, its effects on glycogen synthesis and gluconeogenesis occur in the specific context of hepatocytes

Analyse Biochimique

Biochemical Properties

Coronarin A plays a crucial role in biochemical reactions, particularly in the regulation of glucose metabolism. It interacts with several enzymes and proteins, including Akt, GSK3, MEK, ERK1/2, and β-catenin. This compound stimulates glycogen synthesis and suppresses gluconeogenesis in rat primary hepatocytes. This is achieved through the activation of the PI3K/Akt/GSK3 and ERK/Wnt/β-catenin signaling pathways, which are regulated by the upstream molecule IRS1 .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In hepatocytes, it enhances glycogen synthesis and inhibits gluconeogenesis, thereby improving glucose homeostasis. This compound influences cell signaling pathways, including the PI3K/Akt/GSK3 and ERK/Wnt/β-catenin pathways, leading to changes in gene expression and cellular metabolism. These effects contribute to its potential as a therapeutic agent for managing hyperglycemia in type 2 diabetes mellitus .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules and signaling pathways. This compound activates the PI3K/Akt/GSK3 and ERK/Wnt/β-catenin pathways by regulating IRS1 activity. It decreases the phosphorylation of mTOR and S6K1, which inhibits the serine phosphorylation of IRS1 and subsequently increases its tyrosine phosphorylation. This cascade of events leads to enhanced glycogen synthesis and suppressed gluconeogenesis in hepatocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Chronic administration of this compound in type 2 diabetic ob/ob mice significantly reduced non-fasting and fasting blood glucose levels and improved glucose tolerance. These effects were accompanied by inhibited hepatic mTOR/S6K1 signaling and activated IRS1, along with enhanced PI3K/Akt/GSK3 and ERK/Wnt/β-catenin pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rat primary hepatocytes, this compound dose-dependently stimulated glycogen synthesis and suppressed gluconeogenesis at concentrations of 3 and 10 μM. In type 2 diabetic ob/ob mice, chronic administration of this compound at doses of 10 and 30 μM resulted in significant improvements in glucose homeostasis. The potential toxic or adverse effects at higher doses have not been extensively studied .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes such as Akt, GSK3, MEK, ERK1/2, and β-catenin, and regulates the PI3K/Akt/GSK3 and ERK/Wnt/β-catenin signaling pathways. These interactions lead to increased glycogen synthesis and suppressed gluconeogenesis, contributing to improved glucose homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. Its localization and accumulation are influenced by its interactions with signaling molecules such as IRS1, which regulate its activity and function in glucose metabolism .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound effectively interacts with its target biomolecules and exerts its therapeutic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Coronarin A can be synthesized through various chemical routes, although detailed synthetic methodologies are not extensively documented. The primary source of this compound remains its natural extraction from Hedychium gardnerianum. The extraction process typically involves the use of organic solvents to isolate the compound from the plant material.

Industrial Production Methods: Industrial production of this compound is largely dependent on the cultivation of Hedychium gardnerianum and subsequent extraction processes. The scalability of this method is influenced by the availability of the plant and the efficiency of the extraction techniques employed.

Analyse Des Réactions Chimiques

Types of Reactions: Coronarin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.

Applications De Recherche Scientifique

Chemistry: Coronarin A serves as a valuable lead compound for the synthesis of new derivatives with enhanced biological activities.

Biology: It has been shown to modulate key biological pathways, making it a subject of interest in cellular and molecular biology research.

Medicine: this compound exhibits promising therapeutic effects, particularly in the management of type 2 diabetes mellitus.

Comparaison Avec Des Composés Similaires

Coronarin A is part of the labdane diterpenoid family, which includes several similar compounds:

Coronarin D: Another labdane diterpenoid with distinct biological activities, including anti-inflammatory and neuroprotective effects.

Coronarin K and L: Novel labdane diterpenes isolated from Roscoea purpurea, exhibiting cytotoxic activities against cancer cell lines.

Uniqueness of this compound: this compound stands out due to its dual role in stimulating glycogen synthesis and suppressing gluconeogenesis, making it a promising candidate for the treatment of metabolic disorders such as type 2 diabetes mellitus .

Activité Biologique

Coronarin A is a labdane-type diterpene derived from the rhizomes of Hedychium coronarium, known for its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

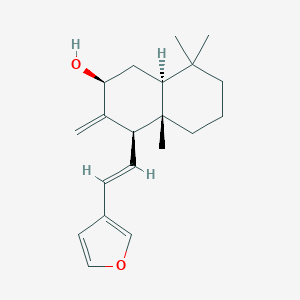

This compound, along with its analogs such as Coronarin D, has garnered attention due to its structural characteristics that contribute to its biological activities. The molecular formula of this compound is , and it exhibits a complex cyclic structure typical of labdane-type diterpenes.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it is particularly effective against Gram-positive bacteria while showing limited activity against Gram-negative strains.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate | 12.5 μg/mL |

| Bacillus cereus | Strong | 6.25 μg/mL |

| Escherichia coli | Inactive | >200 μg/mL |

| Candida albicans | Weak | 25-50 μg/mL |

In a study evaluating the synergistic effects of this compound with conventional antibiotics, it was found that combinations led to a significant reduction in MIC values, enhancing the efficacy of existing treatments against resistant strains .

2. Anticancer Activity

This compound exhibits promising anticancer properties, particularly in various cancer cell lines. Research highlights include:

- Cell Viability Reduction : this compound has been shown to reduce cell viability in glioblastoma cell lines significantly.

- Mechanism of Action : The compound induces apoptosis through the intrinsic pathway, characterized by the activation of caspases and the release of cytochrome c from mitochondria .

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| U-251 (glioblastoma) | 20-30 | Apoptosis induction |

| MCF-7 (breast cancer) | 15-25 | Cell cycle arrest |

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. It has been shown to suppress the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammatory responses and cancer progression .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound and its derivatives:

- Synergistic Effects with Antibiotics : A study reported that this compound significantly enhanced the activity of antibiotics against resistant bacterial strains, indicating a potential for developing combination therapies for infectious diseases .

- In Vivo Studies : Animal models have demonstrated that this compound can reduce tumor growth and improve survival rates in cancer-bearing subjects when administered at specific dosages .

Propriétés

IUPAC Name |

(2S,4R,4aS,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-14-16(7-6-15-8-11-22-13-15)20(4)10-5-9-19(2,3)18(20)12-17(14)21/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3/b7-6+/t16-,17-,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCBUXSXDFNUAG-UDMCIFMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC(C(=C)C2C=CC3=COC=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1C[C@@H](C(=C)[C@@H]2/C=C/C3=COC=C3)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity attributed to Coronarin A?

A1: this compound has demonstrated promising antiangiogenic activity. []

Q2: How does this compound exert its antiangiogenic effects?

A2: this compound effectively inhibits the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). [] Additionally, it suppresses the tube formation of HUVECs induced by growth factors. [] These findings suggest that this compound may interfere with crucial steps in angiogenesis, such as endothelial cell proliferation and migration.

Q3: Does this compound exhibit other biological activities?

A3: Yes, research suggests this compound may possess cytotoxic activity against specific cancer cell lines. [, ]

Q4: Are there any studies investigating the effects of this compound on specific signaling pathways?

A4: While research on this compound's specific molecular targets is ongoing, some studies indicate it may interact with the JNK pathway in human hepatocellular carcinoma cells. [] This interaction has been linked to apoptosis induction in these cells.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H28O2, and its molecular weight is 300.44 g/mol.

Q6: Is there spectroscopic data available to characterize this compound?

A6: While specific spectroscopic data for this compound is not provided in the provided abstracts, its structure elucidation has been achieved through various spectroscopic techniques, including 1D and 2D NMR, IR, and MS. [, , , , ]

Q7: How does the structure of this compound relate to its biological activity?

A7: Studies comparing this compound with related compounds suggest the lactone ring is crucial for its cytotoxic activity. [] Additionally, the presence of hydroxyl groups at specific positions on the molecule seems to influence its potency. [] More detailed SAR studies focusing on this compound specifically would be valuable to further understand the relationship between its structure and various biological activities.

Q8: Are there any studies investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A8: Currently, there is limited publicly available data on the PK/PD profile of this compound. Further research is necessary to understand its behavior in vivo.

Q9: Has this compound shown efficacy in any in vitro models?

A10: Yes, this compound has demonstrated efficacy in inhibiting HUVEC proliferation and tube formation in vitro. [] Additionally, it has shown cytotoxicity against certain cancer cell lines in vitro. [, ]

Q10: Is there any information about the toxicity of this compound?

A12: While the provided abstracts do not contain specific toxicity data for this compound, one study mentions that a related compound, villosin, exhibited a high selectivity index (>416) for cancer cells over non-cancerous Vero cells. [] This suggests that some compounds in this class may possess a favorable safety profile, but further research specifically focusing on this compound is needed.

Q11: What analytical methods are commonly used to characterize and quantify this compound?

A13: this compound has been characterized and quantified using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High Performance Liquid Chromatography (HPLC), and High-Performance Thin Layer Chromatography (HPTLC). [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.